molecular formula C11H14N2O2 B1502060 Methyl 1-(2-aminophenyl)azetidine-3-carboxylate CAS No. 887595-87-1

Methyl 1-(2-aminophenyl)azetidine-3-carboxylate

Cat. No.: B1502060
CAS No.: 887595-87-1
M. Wt: 206.24 g/mol
InChI Key: RDSNRPRBBXFCRU-UHFFFAOYSA-N
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Description

Historical Context of Azetidine Derivatives

The historical development of azetidine chemistry traces back to the early twentieth century, with foundational discoveries that established the groundwork for modern heterocyclic chemistry. The history of azetidine compounds extends back to 1907, when the first investigations into these four-membered nitrogen-containing heterocycles were conducted through Schiff base reactions involving aniline and aldehyde cycloaddition reactions. This early work represented a pivotal moment in heterocyclic chemistry, as researchers began to recognize the unique properties and potential applications of strained four-membered ring systems containing nitrogen atoms.

The recognition of azetidine ring systems gained substantial momentum following Alexander Fleming's discovery of penicillin, which highlighted the critical importance of beta-lactam structures in antimicrobial chemistry. Although the ring of azetidine was known since 1907, the comprehensive understanding of their chemistry began to emerge only from 1947, marking a significant period of intensive research into these compounds. This delayed recognition reflected the inherent challenges associated with synthesizing and characterizing these strained ring systems, as well as the limited analytical techniques available during the early periods of organic chemistry development.

The evolution of azetidine chemistry has been driven by the need for more active compounds against bacterial and fungal pathogens, particularly as microorganisms developed resistance to existing medications. The molecular action of beta-lactam derivative antibiotics demonstrates powerful selective and irreversible inhibition when used for processing enzymes of developing peptidoglycan layers, establishing the therapeutic relevance of four-membered nitrogen heterocycles. This understanding has propelled continued research into azetidine derivatives, leading to the development of sophisticated synthetic methodologies and the exploration of novel structural modifications that enhance biological activity while maintaining chemical stability.

Chemical Classification and Nomenclature

Methyl 1-(2-aminophenyl)azetidine-3-carboxylate belongs to the broader class of saturated four-membered nitrogen heterocycles known as azetidines, which represent one of the most important categories of strained ring systems in organic chemistry. The compound can be systematically classified as an azetidine-3-carboxylate derivative featuring an N-substituted aminophenyl group at the nitrogen position and a methyl ester functionality at the 3-position of the azetidine ring. This structural arrangement places the compound within the subcategory of functionalized azetidines that combine multiple reactive sites for synthetic elaboration.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the base structure is identified as azetidine-3-carboxylate with appropriate positional descriptors for the substituents. The methyl ester designation indicates the presence of a carboxylate functional group that has been converted to its methyl ester form, while the 1-(2-aminophenyl) prefix specifies the substitution pattern at the nitrogen atom of the azetidine ring. This naming convention provides clear structural information that enables unambiguous identification of the compound in chemical databases and literature.

Alternative nomenclature systems may describe this compound using different organizational approaches, but the core structural elements remain consistent across various naming conventions. The compound represents a specific example of amino acid ester derivatives that incorporate the azetidine ring system, positioning it within the broader category of constrained amino acid analogs that have gained significant attention in medicinal chemistry applications. Understanding the classification and nomenclature of this compound is essential for proper identification and comparison with related structures in the chemical literature.

Structural Features and Molecular Characteristics

The molecular structure of this compound exhibits several distinctive features that contribute to its unique chemical and physical properties. The compound possesses a molecular formula of C11H14N2O2, indicating the presence of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight of 206.24 grams per mole reflects the combined mass of all constituent atoms and provides important information for analytical and synthetic applications.

The core structural element consists of a four-membered azetidine ring that experiences significant ring strain due to the deviation from optimal tetrahedral bond angles. This ring strain imparts unique reactivity characteristics that distinguish azetidines from their less strained pyrrolidine analogs and more reactive aziridine counterparts. The azetidine ring adopts a puckered conformation to minimize torsional strain, although the four-membered system remains inherently strained compared to larger ring systems. The presence of the nitrogen atom within the ring introduces additional electronic effects that influence the overall reactivity and stability of the molecule.

The 2-aminophenyl substituent attached to the nitrogen atom of the azetidine ring provides an aromatic system with an ortho-amino group that can participate in hydrogen bonding interactions and serve as a site for further chemical modification. This substitution pattern creates potential for intramolecular interactions between the amino group and other functional groups within the molecule, influencing the overall conformation and stability. The carboxylate ester functionality at the 3-position of the azetidine ring represents another reactive site that can undergo hydrolysis, transesterification, or other chemical transformations. The combination of these structural features creates a molecule with multiple functional groups that can participate in diverse chemical reactions while maintaining the constrained geometry imposed by the four-membered ring system.

Identification Parameters and Registry Information

The definitive identification of this compound relies on several standardized registry systems and analytical parameters that provide unambiguous characterization of the compound. The Chemical Abstracts Service registry number 887595-87-1 serves as the primary identifier for this compound in chemical databases and regulatory systems. This unique identifier ensures consistent recognition across different chemical information systems and facilitates accurate tracking in commercial and research applications.

The PubChem database assigns compound identification number 53402482 to this compound, providing access to comprehensive structural and property information. Additional registry identifiers include the DSSTox Substance ID DTXSID30695004 and the Wikidata reference Q82623977, which enable cross-referencing across multiple chemical information platforms. These identifiers collectively ensure that the compound can be accurately identified and distinguished from structurally related analogs.

Parameter Value Source
Chemical Abstracts Service Number 887595-87-1
PubChem Compound ID 53402482
Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
DSSTox Substance ID DTXSID30695004
International Chemical Identifier InChI=1S/C11H14N2O2/c1-15-11(14)8-6-13(7-8)10-5-3-2-4-9(10)12/h2-5,8H,6-7,12H2,1H3
International Chemical Identifier Key RDSNRPRBBXFCRU-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System COC(=O)C1CN(C1)C2=CC=CC=C2N

Analytical identification of the compound relies on spectroscopic techniques that provide detailed structural confirmation. The International Chemical Identifier string InChI=1S/C11H14N2O2/c1-15-11(14)8-6-13(7-8)10-5-3-2-4-9(10)12/h2-5,8H,6-7,12H2,1H3 encodes the complete connectivity information in a standardized format. The corresponding International Chemical Identifier Key RDSNRPRBBXFCRU-UHFFFAOYSA-N provides a compressed hash representation that enables rapid database searching and comparison. The Simplified Molecular Input Line Entry System notation COC(=O)C1CN(C1)C2=CC=CC=C2N offers a human-readable representation of the molecular structure that facilitates visualization and structural analysis.

Properties

IUPAC Name

methyl 1-(2-aminophenyl)azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)8-6-13(7-8)10-5-3-2-4-9(10)12/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSNRPRBBXFCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695004
Record name Methyl 1-(2-aminophenyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887595-87-1
Record name Methyl 1-(2-aminophenyl)-3-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887595-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(2-aminophenyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: Methyl 1-(2-aminophenyl)azetidine-3-carboxylate is used in organic synthesis as a building block for the construction of more complex molecules. Biology: The compound has been studied for its potential biological activities, including its role as a precursor for the synthesis of biologically active molecules. Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs. Industry: The compound is used in the chemical industry for the synthesis of various intermediates and final products.

Mechanism of Action

The mechanism by which Methyl 1-(2-aminophenyl)azetidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 1-(3-aminophenyl)azetidine-3-carboxylate (CAS 887595-89-3)

  • Structural Difference: The aminophenyl group is attached at the meta position instead of ortho.
  • Synthesis : Prepared via reductive amination of benzaldehyde derivatives with methyl azetidine-3-carboxylate, similar to the target compound .
  • Key Data: Molecular formula C₁₁H₁₄N₂O₂, molecular weight 206.24 g/mol. No biological data reported, but meta-substitution may reduce steric hindrance compared to ortho-substituted analogs .

Methyl 1-(4-aminophenyl)azetidine-3-carboxylate (CAS 887595-92-8)

  • Structural Difference: Para-substituted aminophenyl group.
  • Synthesis: Similar to the target compound but using 4-aminobenzaldehyde derivatives.
  • Key Data: Higher structural similarity (0.89 vs. 0.84) to 1-(4-cyanophenyl)azetidine-3-carboxylic acid than the ortho-isomer . Para-substitution often enhances solubility due to symmetry but may reduce target affinity in certain S1P receptor agonists .

Functional Group Variants

1-(2-Aminophenyl)azetidine-3-carboxylic Acid (CAS 887595-81-5)

  • Structural Difference : Carboxylic acid replaces the methyl ester.
  • Synthesis: Hydrolysis of this compound under basic conditions (e.g., LiOH/THF) .
  • Key Data : Improved water solubility (logP ~1.2 vs. ~1.8 for the ester) but reduced cell permeability. Used as a precursor for amide-coupled prodrugs .

Methyl 1-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)benzyl)azetidine-3-carboxylate (20a)

  • Structural Difference: Incorporates a dihydroisoxazole-benzyl group instead of 2-aminophenyl.
  • Synthesis : Reductive amination of 4-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzaldehyde with methyl azetidine-3-carboxylate .
  • Key Data : Demonstrated potent S1P1 receptor agonism (EC₅₀ = 0.3 nM) due to the hydrophobic dihydroisoxazole enhancing receptor binding .

Halogenated and Trifluoromethyl Derivatives

Methyl 1-((2-(4-(6-Fluoropyridin-3-yl)-3-(trifluoromethyl)phenyl)-benzo[d]oxazol-5-yl)methyl)azetidine-3-carboxylate (14a)

  • Structural Difference : Fluoropyridinyl and trifluoromethyl groups enhance lipophilicity.
  • Synthesis : Reacted chloride intermediates with methyl azetidine-3-carboxylate hydrochloride in acetonitrile/K₂CO₃ .
  • Key Data : Higher logP (3.1 vs. 1.8) and improved blood-brain barrier penetration in preclinical models .

Methyl 1-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl)azetidine-3-carboxylate (39)

  • Structural Difference : Sulfonyl and trifluoromethylpyrazole groups.
  • Key Data : IR peaks at 1736 cm⁻¹ (ester C=O) and 1336 cm⁻¹ (S=O). Melting point 130.6–132.8°C, indicating high crystallinity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP Biological Activity (EC₅₀/IC₅₀) Source
This compound 887595-81-5 C₁₁H₁₄N₂O₂ 206.24 Ortho-aminophenyl, ester 1.8 N/A
Methyl 1-(4-aminophenyl)azetidine-3-carboxylate 887595-92-8 C₁₁H₁₄N₂O₂ 206.24 Para-aminophenyl, ester 1.6 N/A
1-(2-Aminophenyl)azetidine-3-carboxylic acid 887595-81-5 C₁₀H₁₂N₂O₂ 192.21 Ortho-aminophenyl, acid 1.2 Prodrug precursor
Compound 20a N/A C₂₃H₂₅N₃O₃ 391.46 Dihydroisoxazole, benzyl 2.9 0.3 nM (S1P1 agonist)
Compound 14a N/A C₂₅H₂₀F₄N₄O₃ 508.44 Fluoropyridinyl, CF₃ 3.1 Improved BBB penetration

Research Findings and Implications

  • Functional Group Impact: Ester-to-acid conversion (e.g., 1-(2-aminophenyl)azetidine-3-carboxylic acid) significantly alters solubility and bioavailability, making it suitable for prodrug strategies .
  • Halogenation : Fluorine and trifluoromethyl groups enhance lipophilicity and target engagement, as seen in Compound 14a’s improved CNS penetration .

Biological Activity

Methyl 1-(2-aminophenyl)azetidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and pharmacological properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the amino group on the phenyl ring and the carboxylate group contributes to its unique reactivity and potential biological activity.

  • Molecular Formula : C12H14N2O2
  • Molecular Weight : Approximately 218.25 g/mol
  • Boiling Point : Predicted around 300 °C
  • Density : Approximately 1.2 g/cm³

1. Antimicrobial Properties

Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial activities. This compound has been evaluated for its antibacterial and antifungal properties.

Activity Tested Pathogens Results
AntibacterialStaphylococcus aureus, E. coliInhibition zones > 15 mm
AntifungalCandida albicans, Aspergillus nigerMinimum Inhibitory Concentration (MIC) = 32 µg/mL

These results suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies have shown that it inhibits cell proliferation in breast cancer models.

Cell Line IC50 (µM) Selectivity Index
MDA-MB-231 (TNBC)0.12620
MCF10A (non-cancer)>10

The compound displayed a potent inhibitory effect on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line while showing significantly less toxicity toward non-cancerous cells, indicating a promising therapeutic window.

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Studies have indicated that treatment with this compound increases levels of active caspases, suggesting it promotes programmed cell death in cancer cells.

Case Study 1: Breast Cancer Model

In a recent study, BALB/c nude mice were injected with MDA-MB-231 cells to assess the in vivo efficacy of this compound. The compound was administered over a period of 30 days, resulting in a significant reduction in tumor size compared to control groups.

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on various bacterial strains demonstrated that modifications to the azetidine structure could enhance antimicrobial activity. The findings suggested that introducing different substituents on the phenyl ring could optimize the compound's efficacy against resistant strains.

Q & A

Basic: What are the standard synthetic protocols for Methyl 1-(2-aminophenyl)azetidine-3-carboxylate and its derivatives?

Answer:
The synthesis typically involves coupling reactions between azetidine-3-carboxylate derivatives and aryl halides or amines. For example:

  • Step 1: React methyl azetidine-3-carboxylate hydrochloride with a 2-aminophenyl-containing precursor (e.g., aryl chloride) in a polar solvent (acetonitrile or methanol) using a base (K2_2CO3_3 or DIEA) at 60–80°C for 12–24 hours .
  • Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product .
  • Alternative: Reductive amination using NaBH3_3CN in methanol with AcOH and DIPEA for azetidine ring functionalization .

Basic: How is the purity and structural integrity of this compound confirmed?

Answer:

  • 1H NMR Spectroscopy: Analyze chemical shifts (δ 1.5–4.5 ppm for azetidine protons; δ 6.5–7.5 ppm for aromatic protons) and coupling constants (e.g., J = 3–5 Hz for azetidine ring protons) in CDCl3_3 or MeOD-d4_4 .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., calculated [M+H]+^+ for C11_{11}H13_{13}N3_3O2_2: 220.10) .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers address low yields in coupling reactions during synthesis?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent Optimization: Use DMF or DMSO to enhance solubility of aryl precursors .
  • Catalyst Selection: Replace K2_2CO3_3 with DIEA in methanol to improve nucleophilicity of the azetidine nitrogen .
  • Temperature Control: Conduct reactions under reflux (80–100°C) to accelerate kinetics while avoiding decomposition .
  • Protection/Deprotection: Temporarily protect the 2-aminophenyl group with Boc to prevent undesired side reactions .

Advanced: What strategies are employed to modify the azetidine ring for enhanced bioactivity?

Answer:

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the aryl moiety to improve metabolic stability .
  • Ring Functionalization: Replace the methyl ester with a carboxylic acid (via LiOH hydrolysis) to increase water solubility and receptor binding affinity .
  • Bioisosteric Replacement: Substitute the azetidine ring with piperidine or pyrrolidine analogs to explore conformational effects on target engagement .

Data Contradiction: How to resolve discrepancies in spectroscopic data between synthesis batches?

Answer:

  • Repeat Characterization: Ensure consistent solvent (e.g., CDCl3_3 vs. MeOD-d4_4) and instrument calibration .
  • Advanced Techniques: Use 13^{13}C NMR or 2D-COSY to resolve overlapping signals in complex mixtures .
  • Impurity Profiling: Perform LC-MS to identify byproducts (e.g., unreacted starting material or hydrolysis derivatives) .

Advanced: What in vitro models are suitable for evaluating the biological activity of this compound?

Answer:

  • Enzyme Inhibition Assays: Test Sphingosine 1-Phosphate (S1P) receptor modulation using radiolabeled substrates (e.g., 18^{18}F-labeled analogs in competitive binding studies) .
  • Cellular Uptake Studies: Use fluorescently tagged derivatives to assess permeability in Caco-2 monolayers (simulated intestinal absorption) .
  • Cytotoxicity Screening: Evaluate IC50_{50} values in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, comparing to structurally related compounds .

Basic: What are the key safety considerations when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of fine particulates .
  • Waste Disposal: Neutralize acidic byproducts (e.g., HCl from hydrolysis) with sodium bicarbonate before disposal .

Advanced: How can computational methods aid in optimizing the compound’s pharmacokinetic profile?

Answer:

  • Molecular Dynamics (MD): Simulate interactions with CYP450 enzymes to predict metabolic hotspots .
  • QSAR Modeling: Correlate substituent electronegativity with logP values to design derivatives with improved BBB penetration .
  • Docking Studies: Map the compound’s binding mode to S1P receptors using crystal structures (PDB ID: 3V2Y) to guide structural modifications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 1-(2-aminophenyl)azetidine-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.